Aecep-NAD

Catalog No.
S594523
CAS No.
95754-66-8
M.F
C26H38N9O18P3
M. Wt
857.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aecep-NAD

CAS Number

95754-66-8

Product Name

Aecep-NAD

IUPAC Name

(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-4-[[3-(2-aminoethylamino)-3-oxopropoxy]-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate

Molecular Formula

C26H38N9O18P3

Molecular Weight

857.6 g/mol

InChI

InChI=1S/C26H38N9O18P3/c27-4-5-30-16(36)3-7-47-54(41,42)52-21-19(38)15(51-26(21)35-12-33-17-22(28)31-11-32-24(17)35)10-49-56(45,46)53-55(43,44)48-9-14-18(37)20(39)25(50-14)34-6-1-2-13(8-34)23(29)40/h1-2,6,8,11-12,14-15,18-21,25-26,37-38H,3-5,7,9-10,27H2,(H2,29,40)(H,30,36)(H,41,42)(H,43,44)(H,45,46)(H2,28,31,32)/t14-,15-,18-,19-,20-,21-,25-,26-/m1/s1

InChI Key

YQVZUYBHAGANLS-RZIBPTNISA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)OCCC(=O)NCCN)O)O)[O-])C(=O)N

Synonyms

2'-O-(N-(2-aminoethyl)carbamoylethyl)phosphono-NAD, AECEP-NAD

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)OCCC(=O)NCCN)O)O)[O-])C(=O)N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)OCCC(=O)NCCN)O)O)[O-])C(=O)N

Aecep-NAD is a modified form of nicotinamide adenine dinucleotide, a crucial coenzyme involved in various biological processes, including redox reactions and cellular metabolism. This compound is characterized by the addition of an acetyl group to the nicotinamide moiety, which alters its reactivity and biological interactions. Aecep-NAD plays a significant role in cellular signaling pathways, particularly those involving deacetylation and acetylation reactions, which are mediated by enzymes such as sirtuins.

  • Deacetylation Reactions: Aecep-NAD acts as a substrate for NAD+-dependent deacetylases, facilitating the removal of acetyl groups from lysine residues on proteins. This reaction is crucial for regulating protein function and cellular signaling pathways .
  • Formation of Acetylated Products: The reaction mechanism typically involves the transfer of the acetyl group to Aecep-NAD, resulting in the formation of O-acetyl ADP ribose intermediates. These intermediates can further participate in signaling pathways or be hydrolyzed to yield free nicotinamide adenine dinucleotide .
  • Nicotinamide Release: During these reactions, nicotinamide is released as a byproduct, which can then participate in other metabolic processes or be recycled back into the NAD+ pool.

Aecep-NAD exhibits significant biological activity, primarily through its role as a substrate for sirtuins and other NAD+-dependent enzymes. Its biological functions include:

  • Regulation of Metabolism: By modulating the activity of sirtuins, Aecep-NAD influences metabolic pathways related to energy homeostasis and stress responses.
  • Cellular Signaling: Aecep-NAD is involved in signaling pathways that regulate gene expression, apoptosis, and cellular aging.
  • Neuroprotective Effects: Some studies suggest that Aecep-NAD may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

The synthesis of Aecep-NAD can be achieved through several methods:

  • Chemical Synthesis: This involves the stepwise assembly of the nicotinamide adenine dinucleotide structure followed by acetylation. Various reagents such as acetic anhydride or acetyl chloride may be used to introduce the acetyl group.
  • Enzymatic Synthesis: Enzymes such as sirtuins can catalyze the transfer of acetyl groups from acetyl-CoA to nicotinamide adenine dinucleotide, yielding Aecep-NAD in a biological context.
  • Biotechnological Approaches: Recombinant DNA technology can be employed to express enzymes that facilitate the synthesis of Aecep-NAD from simpler precursors.

Aecep-NAD has various applications across different fields:

  • Pharmaceuticals: Due to its role in cellular metabolism and signaling, Aecep-NAD is being explored for potential therapeutic applications in metabolic disorders and age-related diseases.
  • Biotechnology: It serves as a valuable tool in research for studying enzyme kinetics and metabolic pathways involving NAD+-dependent reactions.
  • Diagnostics: Aecep-NAD levels may serve as biomarkers for certain diseases or metabolic states.

Studies on Aecep-NAD interactions focus on its binding affinity and reactivity with various proteins and enzymes:

  • Sirtuin Interaction: Research indicates that Aecep-NAD has a higher affinity for certain sirtuins compared to standard nicotinamide adenine dinucleotide, enhancing its role in deacetylation reactions .
  • Protein Modifications: The compound's ability to modify protein acetylation states has been studied extensively, revealing its influence on protein stability and function.

Aecep-NAD shares structural similarities with several related compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
Nicotinamide Adenine DinucleotideBase structureNo acetyl group; primary form involved in redox reactions.
Acetyl-Nicotinamide Adenine DinucleotideAcetylated formSimilar to Aecep-NAD but lacks specific reactive sites for deacetylation.
O-Acetyl Adenosine Diphosphate RiboseRelated metaboliteInvolved in signaling but does not participate directly in deacetylation reactions.

Aecep-NAD's unique feature lies in its enhanced reactivity due to the presence of the acetyl group, which significantly influences its biological activity compared to its non-acetylated counterparts.

Nicotinamide adenine dinucleotide (NAD) serves as the fundamental precursor for the synthesis of Aecep-NAD, with NAD kinases playing a crucial role in the enzymatic pathways leading to modified cofactors [8]. NAD kinases catalyze the phosphorylation of NAD to form NADP through the transfer of a phosphate group from adenosine triphosphate (ATP) to the 2' position of the adenosine ribose moiety in NAD [2] [8]. This reaction represents a critical step in the metabolic pathway that ultimately leads to the production of Aecep-NAD and related modified cofactors [5].

The general reaction catalyzed by NAD kinases can be represented as:

ATP + NAD → ADP + NADP

This phosphorylation reaction is highly selective for its substrates, with NAD kinases demonstrating strict specificity for both NAD and ATP [8]. The enzyme utilizes divalent metal ions to coordinate ATP in the active site, with studies indicating that zinc and manganese are preferred cofactors over magnesium for optimal enzymatic activity [8]. The proposed mechanism involves the 2' alcohol oxygen of the ribose ring acting as a nucleophile to attack the gamma-phosphoryl group of ATP, resulting in the release of adenosine diphosphate (ADP) [8].

NAD kinases exist in multiple isoforms with distinct subcellular localizations [16]. In humans, the genes NADK and MNADK encode NAD kinases localized in the cytosol and mitochondria, respectively [8]. Similarly, yeast possess both cytosolic and mitochondrial isoforms, with the mitochondrial variant capable of accepting both NAD and NADH as substrates for phosphorylation [8]. This diversity in isoforms contributes to the compartmentalization of NAD/NADP metabolism, which is essential for maintaining cellular redox homeostasis [16].

The regulation of NAD kinases is tightly controlled by the redox state of the cell [8]. While NAD is predominantly found in its oxidized state (NAD+), the phosphorylated form NADP is largely present in its reduced form (NADPH) [8]. This differential redox state allows NAD kinases to modulate responses to oxidative stress by controlling NADP synthesis [8]. Bacterial NAD kinases are inhibited allosterically by both NADPH and NADH, providing a feedback mechanism to regulate cofactor levels [8]. Additionally, NAD kinases in certain cell types, such as neutrophils, are stimulated by calcium/calmodulin binding, further illustrating the complex regulatory mechanisms governing these enzymes [8].

Table 1: Key Properties of NAD Kinases in Different Organisms

OrganismIsoformsSubcellular LocalizationSubstrate SpecificityRegulatory Factors
HumansNADK, MNADKCytosol, MitochondriaNAD+Redox state, Calcium/calmodulin
YeastCytosolic, MitochondrialCytosol, MitochondriaNAD+, NADH (mitochondrial isoform)Redox state
BacteriaSingle isoformCytosolNAD+NADPH, NADH (allosteric inhibition)
ArchaeaSingle isoform (e.g., from Archaeoglobus fulgidus)CytosolNAD+Metal ions (Zn2+, Mn2+)

The enzymatic pathways involving NAD kinases represent the initial step in the synthesis of Aecep-NAD, providing the necessary precursors for subsequent chemical modifications [5] [16]. The phosphorylated products generated by these enzymes serve as intermediates in the biosynthetic route to aminoethyl-functionalized NAD derivatives, including Aecep-NAD [13] [20].

Carbodiimide-Promoted Coupling Reactions for Aminoethyl Functionalization

The synthesis of Aecep-NAD involves the critical step of aminoethyl functionalization, which is predominantly achieved through carbodiimide-promoted coupling reactions [6] [21]. These reactions enable the introduction of an aminoethyl group at the N6 position of the adenine moiety in NAD, resulting in the formation of N6-(2-aminoethyl)-NAD, a key intermediate in Aecep-NAD synthesis [20] [29].

Carbodiimides, particularly 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), function as heterobifunctional, zero-length crosslinking agents that facilitate the formation of amide bonds between carboxylic acids and amines [21] [24]. In the context of Aecep-NAD synthesis, the carbodiimide activates the carboxyl group, making it susceptible to nucleophilic attack by the amine-containing reagent [6] [35].

The mechanism of carbodiimide-promoted coupling proceeds through several distinct steps [6] [35]:

  • The carboxylate group attacks the electron-deficient diimide carbon atom on the carbodiimide molecule to form an activated O-acylisourea intermediate [6] [35].
  • This intermediate can react directly with the amine to form the amide bond, or it can be stabilized by N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) to form a more stable active ester [6] [35].
  • The active ester subsequently reacts with the amine nucleophile to yield the desired amide product and the corresponding urea derivative as a byproduct [6] [24].

For the specific synthesis of N6-(2-aminoethyl)-NAD, a precursor to Aecep-NAD, two primary approaches have been documented [20] [29]:

  • Direct alkylation of NAD with ethyleneimine in aqueous solution at controlled pH (typically between 2-5.5) and temperature [29] [32]. This method yields N1-(2-aminoethyl)-NAD, which undergoes Dimroth rearrangement to form N6-(2-aminoethyl)-NAD [29].

  • Carbodiimide-mediated coupling of NAD derivatives with ethylenediamine or similar reagents [21] [24]. This approach offers greater control over the reaction specificity and can be optimized to minimize side reactions [24].

The pH dependency of these reactions is critical, with optimal conditions typically falling in the acidic range (pH 4-6) to maximize yield and minimize side reactions [32] [35]. Temperature control is equally important, with reactions generally conducted at 20-37°C to balance reaction rate with stability of the reactants and products [32].

Table 2: Optimization Parameters for Carbodiimide-Promoted Aminoethyl Functionalization

ParameterOptimal RangeEffect on Reaction
pH4.0-6.0Controls ionization state of reactants and stability of intermediates
Temperature20-37°CBalances reaction rate with stability
EDC:Substrate Ratio2:1 to 5:1Higher ratios increase conversion but may promote side reactions
Reaction Time1-4 hoursLonger times increase yield but may lead to degradation
SolventAqueous buffer with 10-30% organic co-solventImproves solubility while maintaining reactivity
AdditivesNHS or HOBt (0.1-1.0 molar equivalents)Stabilizes intermediates and improves yield

Research findings indicate that the addition of imidazole as an intermediary can significantly enhance the efficiency of carbodiimide coupling by reducing the formation of unwanted neodeterminants [24]. Studies have shown that the reaction rates are independent of the concentration of additives like HOBt, suggesting that the rate-determining step is the reaction between the carboxylic acid and the carbodiimide to form the O-acylisourea intermediate [6].

The synthesis of N6-(2-aminoethyl)-NAD has been optimized to achieve yields of approximately 70-80% under carefully controlled conditions [20] [29]. This intermediate serves as the foundation for further modifications leading to Aecep-NAD, with the aminoethyl group providing a reactive handle for additional functionalization [13] [20].

Purification and Isolation Techniques for Modified Cofactors

The purification and isolation of Aecep-NAD and related modified cofactors present unique challenges due to their structural complexity and chemical properties [7] [14]. Effective purification strategies are essential to obtain high-purity products suitable for biochemical and structural studies [28] [31].

Chromatographic techniques form the cornerstone of purification methods for modified NAD cofactors [14] [31]. Ion exchange chromatography (IEC) is particularly effective due to the charged nature of these molecules [31] [40]. Anion exchange chromatography using quaternary ammonium-based resins can separate NAD derivatives based on differences in their overall charge, with elution typically achieved using salt gradients [31] [40].

Affinity chromatography represents another powerful approach for the purification of modified NAD cofactors [36] [40]. This technique exploits the specific binding interactions between the cofactor and immobilized ligands [36]. For instance, immobilized metal affinity chromatography (IMAC) using Ni2+-nitrilotriacetic acid (Ni2+-NTA) agarose has proven effective for the purification of certain NAD derivatives [40]. Additionally, specific affinity resins have been developed by immobilizing enzymes that selectively bind NAD and its derivatives [36].

Size exclusion chromatography (SEC) serves as a complementary technique, allowing separation based on molecular size and shape [31] [40]. This method is particularly useful for removing aggregates and other high-molecular-weight impurities from the purified cofactor preparations [31].

Table 3: Chromatographic Methods for Purification of Modified NAD Cofactors

TechniqueStationary PhaseMobile PhaseSeparation PrincipleAdvantages
Anion ExchangeQ-Sepharose, DEAE-SepharoseSalt gradient (e.g., 0-1 M NaCl)Charge differencesHigh capacity, good resolution
Cation ExchangeSP-Sepharose, CM-SepharosepH gradient or salt gradientCharge differencesComplementary to anion exchange
AffinityNi2+-NTA, Cibacron BlueImidazole or salt gradientSpecific binding interactionsHigh selectivity
Size ExclusionSephadex G-25, Superdex 75Isocratic bufferMolecular sizeGentle conditions, buffer exchange
Hydrophobic InteractionPhenyl-SepharoseDecreasing salt gradientSurface hydrophobicityOrthogonal to ion exchange
MultimodalCeramic hydroxyapatitePhosphate gradientMultiple mechanismsEnhanced selectivity

For the specific purification of Aecep-NAD, a multi-step protocol has been developed [28] [31]. Following the synthesis reaction, the crude product is typically subjected to an initial separation using ion exchange chromatography to remove major contaminants [28]. This is followed by affinity chromatography to exploit the specific binding properties of the modified cofactor [36] [40]. Final purification may involve size exclusion chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity [28] [31].

The extraction and isolation of modified NAD cofactors from reaction mixtures require careful consideration of solvent systems [28]. Research has shown that a mixture of acetonitrile:methanol:water (40:40:20) with 0.1 M formic acid is particularly effective for extracting NAD derivatives while minimizing interconversion between oxidized and reduced forms [28]. This solvent system provides optimal recovery and stability of the modified cofactors [28].

Monitoring the purification process typically involves spectrophotometric methods, taking advantage of the characteristic absorption spectrum of NAD and its derivatives [28] [31]. The adenine moiety exhibits strong absorption at 260 nm, while the nicotinamide portion absorbs at approximately 340 nm when in the reduced form [28]. These spectral properties allow for convenient tracking of the modified cofactors during the purification process [28].

XLogP3

-9.4

Dates

Last modified: 07-20-2023

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